molecular formula C30H24N2O2 B10868130 9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-2-amine

9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-2-amine

Katalognummer: B10868130
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: IELRNBPSWMSPRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE is a complex organic compound that features both carbazole and chromene moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the carbazole and chromene intermediates, followed by their coupling under specific conditions. For example, the carbazole intermediate can be synthesized from 9-ethyl-9H-carbazole-2-amine, while the chromene intermediate can be derived from 4-methoxyphenyl chromene .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: In materials science, it can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Wirkmechanismus

The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or material properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-Ethyl-9H-carbazol-2-amine: Shares the carbazole moiety but lacks the chromene component.

    4-Methoxyphenyl chromene: Contains the chromene moiety but lacks the carbazole component.

Uniqueness

N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE is unique due to its combination of carbazole and chromene moieties, which confer distinct electronic and structural properties. This dual functionality makes it particularly valuable in applications requiring specific electronic characteristics and molecular interactions.

Eigenschaften

Molekularformel

C30H24N2O2

Molekulargewicht

444.5 g/mol

IUPAC-Name

N-(9-ethylcarbazol-2-yl)-2-(4-methoxyphenyl)chromen-4-imine

InChI

InChI=1S/C30H24N2O2/c1-3-32-27-10-6-4-8-23(27)24-17-14-21(18-28(24)32)31-26-19-30(20-12-15-22(33-2)16-13-20)34-29-11-7-5-9-25(26)29/h4-19H,3H2,1-2H3

InChI-Schlüssel

IELRNBPSWMSPRW-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)N=C4C=C(OC5=CC=CC=C54)C6=CC=C(C=C6)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.